molecular formula C11H15NO2 B183555 4-Tert-butyl-1-methyl-2-nitrobenzene CAS No. 62559-08-4

4-Tert-butyl-1-methyl-2-nitrobenzene

Cat. No.: B183555
CAS No.: 62559-08-4
M. Wt: 193.24 g/mol
InChI Key: HRVZKMAFMMNKGU-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-methyl-2-nitrobenzene is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-1-methyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-tert-butyl-1-methylbenzene (p-tert-butyltoluene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron and hydrochloric acid.

    Oxidation: Potassium permanganate.

Major Products Formed

    Reduction: 4-tert-butyl-1-methyl-2-aminobenzene.

    Oxidation: 4-tert-butyl-2-nitrobenzoic acid.

Scientific Research Applications

4-Tert-butyl-1-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-1-methyl-2-nitrobenzene primarily involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards further electrophilic attack, directing incoming electrophiles to the meta position relative to the nitro group. The tert-butyl group, due to its steric bulk, influences the regioselectivity of reactions by hindering attack at the ortho positions .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-1-nitrobenzene: Lacks the methyl group present in 4-tert-butyl-1-methyl-2-nitrobenzene.

    4-tert-Butyl-2-nitrotoluene: Similar structure but with different substitution pattern.

    4-tert-Butyl-1-methylbenzene: Lacks the nitro group.

Uniqueness

This compound is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where these properties are advantageous .

Properties

IUPAC Name

4-tert-butyl-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-6-9(11(2,3)4)7-10(8)12(13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVZKMAFMMNKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449621
Record name 4-tert-butyl-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62559-08-4
Record name 4-tert-butyl-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nitration was performed as described in General Method 12 using tert-butyl-4-methylbenzene (25 g), concentrated H2SO4 (92 g), 70% HNO3 (82 g), and H2O (25 g). The crude product was purified via distillation under vacuum.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
92 g
Type
reactant
Reaction Step Two
Name
Quantity
82 g
Type
reactant
Reaction Step Three
Name
Quantity
25 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-tert-butyl toluene (33.7 mmol) in acetonitrile (150 mL) at 0° C. was added nitronium tetrafluoroborate (40.5 mmol). After 30 min at room temperature, the reaction was diluted with water (50 mL) and extracted with EtOAc (3×30 mL). The combined organic extracts were washed with brine and dried (MgSO4). Removal of the volatiles in vacuo left a residue; flash chromatography using 10% methylene chloride/petroleum ether as eluent provided 4-tert-butyl-2-nitrotoluene.
Quantity
33.7 mmol
Type
reactant
Reaction Step One
Quantity
40.5 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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